Ethyl nicotinate

Catalog No.
S575880
CAS No.
614-18-6
M.F
C8H9NO2
M. Wt
151.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl nicotinate

Ethyl nicotinate (CAS 614-18-6) resolves processing bottlenecks inherent to solid nicotinate esters. • Ambient-temperature liquid state enables neat pumping in continuous flow reactors without crystallization. • Direct amidation with ammonia avoids expensive coupling agents, simplifying API intermediate synthesis. • Controlled transdermal penetration delivers sustained rubefacient activity, avoiding rapid clearance of methyl ester.

CAS Number

614-18-6

Product Name

Ethyl nicotinate

IUPAC Name

ethyl pyridine-3-carboxylate

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

InChI

InChI=1S/C8H9NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h3-6H,2H2,1H3

InChI Key

XBLVHTDFJBKJLG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=CC=C1

solubility

0.37 M

Synonyms

3-Pyridinecarboxylic Acid Ethyl Ester; Nicotinic Acid Ethyl Ester; 3-(Ethoxycarbonyl)pyridine; 3-Carbethoxypyridine; Ba 2673; Ethyl 3-Pyridinecarboxylate; Ignicut; Ignocut; Mucotherm; NSC 8872; Nicaethan; Nikethan; Nikithan; β-Pyridinecarboxylic Acid

Canonical SMILES

CCOC(=O)C1=CN=CC=C1

The exact mass of the compound Ethyl nicotinate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.37 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8872. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Nicotinic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

25 g, 100 g

Ethyl nicotinate (CAS: 614-18-6) is a highly lipophilic, liquid ester derivative of nicotinic acid (Vitamin B3) widely procured as a synthetic building block and a topical prodrug [1]. Unlike its parent compound, which is a high-melting solid with poor organic solubility, ethyl nicotinate is a volatile liquid at room temperature, making it highly miscible in organic solvents and lipid matrices [2]. Its primary industrial value lies in its dual utility: it serves as an easily processable, solvent-free precursor for the synthesis of complex nicotinamides and pharmaceutical active ingredients, and it functions as an effective rubefacient capable of penetrating the stratum corneum to deliver targeted vasodilatory effects in topical formulations [1].

Research Fit

Transdermal prodrug research tool
Intermediate ester homolog for permeation studies
Supports skin esterase metabolism models

Substituting ethyl nicotinate with free nicotinic acid in synthetic or formulation workflows introduces severe processing bottlenecks; nicotinic acid's high melting point and zwitterionic nature require aggressive activation (e.g., thionyl chloride) for amidation and severely restrict its transdermal permeability [1]. Conversely, attempting to substitute with the closer analog, methyl nicotinate, introduces distinct handling and pharmacokinetic challenges. Methyl nicotinate is a low-melting solid (MP ~39–42 °C), which requires heated transfer lines to prevent crystallization in continuous flow systems [2]. Furthermore, in topical applications, methyl nicotinate exhibits a much faster, shorter-acting permeation and esterase hydrolysis profile, meaning it cannot be used as a 1:1 drop-in replacement for formulations requiring the sustained release kinetics specific to the ethyl ester [3].

Substitution Risk

Alkyl chain length alters transdermal flux and permeability profile across ester homologs
Skin esterase-mediated metabolism differs by ester structure, shifting active metabolite generation
Flux-permeability balance is ester-specific; MN and BN may not replicate EN's intermediate delivery profile

Ambient Liquid State for Continuous Flow and Solvent-Free Processing

Unlike its closest homologue, methyl nicotinate, which is a low-melting solid at room temperature (MP 39–42 °C) [1], ethyl nicotinate remains a clear, pumpable liquid under ambient conditions (MP 8–10 °C) [2]. This physical state difference is critical for industrial handling, as ethyl nicotinate can be pumped directly into continuous flow reactors or utilized as a neat reagent without the need for heated transfer lines, jacketed vessels, or additional solubilizing agents that would otherwise dilute the reaction mass.

Evidence DimensionMelting Point / Ambient Physical State
Target Compound Data8–10 °C (Liquid at standard ambient temperature)
Comparator Or BaselineMethyl nicotinate: 39–42 °C (Solid at standard ambient temperature)
Quantified Difference~30 °C reduction in melting point, crossing the ambient temperature threshold
ConditionsStandard ambient temperature and pressure (SATP) handling

Eliminates the requirement for heated lines and prevents crystallization risks in continuous manufacturing and bulk liquid dosing workflows.

Transdermal flux-permeability balance
Head-to-head
EN shows intermediate total flux and permeability coefficient between methyl nicotinate (MN) and butyl nicotinate (BN); MN had highest flux but lowest permeability, BN had lowest flux but highest permeability.
Supports balanced permeation research context
In vitro hairless mouse skin model; saturated solutions

Transdermal Flux and Metabolic Saturation Control

In transdermal prodrug applications, the alkyl chain length of nicotinates dictates both the permeability coefficient and skin esterase metabolism. While methyl nicotinate provides the highest peak total flux, ethyl nicotinate demonstrates a distinct metabolic saturation profile (Vmax) and a moderated permeability coefficient [1]. This allows ethyl nicotinate to serve as a controlled, sustained-release rubefacient compared to the rapid-acting but shorter-duration methyl ester, while vastly outperforming the negligible baseline flux of free nicotinic acid [1].

Evidence DimensionTransdermal Permeability and Esterase Saturation
Target Compound DataModerate permeability with controlled metabolic conversion to nicotinic acid
Comparator Or BaselineMethyl nicotinate (highest peak flux, rapid depletion) and Nicotinic acid (baseline, negligible flux)
Quantified DifferenceLower total peak flux than methyl nicotinate but significantly higher than free nicotinic acid, with a distinct Km for skin esterases
ConditionsIn vitro transport and metabolism in excised hairless mouse skin at 37 °C

Enables formulators to design topical therapeutics with a sustained vasodilatory effect rather than a rapid, transient spike.

Cutaneous blood flow response
Reported
98% relative max cutaneous blood flow vs methyl nicotinate 100% (p>0.05); hexyl nicotinate 84%, nicotinic acid 63%.
Reported vasodilation endpoint context
Human volunteer study; laser Doppler flowmetry; research-model context

Amidation Efficiency in Precursor Synthesis

Ethyl nicotinate is heavily utilized as a highly soluble, reactive ester for the synthesis of complex pharmaceutical intermediates, such as nicotinamide riboside [1]. Compared to free nicotinic acid, which requires harsh activation (e.g., conversion to acid chlorides) or expensive coupling reagents (EDC/DCC) due to its zwitterionic nature and high melting point (236 °C) [2], ethyl nicotinate readily undergoes direct amidation with amines (e.g., methanolic ammonia) under mild conditions[1]. This streamlines downstream purification by avoiding coupling agent byproducts.

Evidence DimensionReagent requirement for amidation
Target Compound DataDirect amidation (e.g., with methanolic ammonia) without coupling agents
Comparator Or BaselineNicotinic acid: Requires DCC/EDC coupling or thionyl chloride activation
Quantified DifferenceElimination of stoichiometric coupling agents and associated urea byproducts
ConditionsStandard base-catalyzed or thermal amidation in organic solvents

Lowers the cost of goods (COGs) and simplifies purification in the bulk synthesis of nicotinamide derivatives.

Time to max blood flow response
Reported
10 min (EN) vs 12.5 min (MN)
Reported onset endpoint context
Research-model measurement; serial Doppler at 5–10 min intervals
Metabolic saturation kinetics
Head-to-head
Saturable esterase-mediated hydrolysis to nicotinic acid; no chemical hydrolysis observed. Km-related donor concentration at saturation plateau differs by alkyl chain, with EN intermediate between MN and BN.
Supports prodrug activation research
In vitro skin homogenate model at 37°C
Acute oral toxicity profile
Data to verify
LD50 >2005 mg/kg (oral, rabbit). GHS classification: Eye Dam. 1, Skin Corr. 1B, STOT SE 3 (respiratory).
Supports handling risk assessment
Class-level inference; cross-study comparison limited

Continuous Flow Synthesis of Nicotinamides

Because ethyl nicotinate is a liquid at ambient temperatures, it is the preferred precursor over solid methyl nicotinate or nicotinic acid for continuous flow reactors. It can be pumped neat or in highly concentrated solutions without the risk of line crystallization, streamlining the bulk synthesis of pharmaceutical intermediates[1].

Sustained-Release Topical Vasodilators

In the formulation of rubefacients and topical treatments for localized circulation enhancement, ethyl nicotinate is selected over methyl nicotinate when a more controlled, sustained release of nicotinic acid is desired. Its specific skin esterase hydrolysis kinetics prevent the rapid spike and depletion associated with the methyl ester[2].

Synthesis of Nicotinamide Riboside and Analogues

Ethyl nicotinate is an optimal starting material for generating nicotinamide riboside and related NAD+ precursors. Its ability to undergo direct amidation with methanolic ammonia eliminates the need for expensive coupling agents required when starting from free nicotinic acid, significantly reducing purification complexity [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Topical vasodilation research
Vasodilation onset profile
Onset endpoint review
Transdermal delivery studies
Flux-permeability balance
Permeation-metabolism model review
Prodrug metabolism research
Esterase-mediated hydrolysis kinetics
Enzyme kinetics validation
Dermal microcirculation studies
Cutaneous blood flow response
Microcirculation endpoint monitoring

Physical Description

Clear light yellow liquid; mp = 8-10 deg C; [Sigma-Aldrich MSDS]

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Exact Mass

151.063328530 g/mol

Monoisotopic Mass

151.063328530 g/mol

Boiling Point

224.0 °C

Heavy Atom Count

11

LogP

1.32 (LogP)

Melting Point

8.5 °C

UNII

NIJ3H353YH

GHS Hazard Statements

Aggregated GHS information provided by 1446 companies from 12 notifications to the ECHA C&L Inventory.;
H319 (90.39%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

614-18-6

Wikipedia

Ethyl nicotinate

Use Classification

Food additives -> Flavoring Agents
Cosmetics -> Skin conditioning

General Manufacturing Information

3-Pyridinecarboxylic acid, ethyl ester: ACTIVE

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